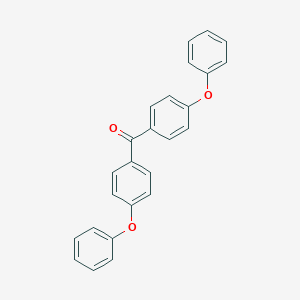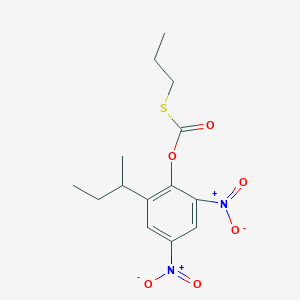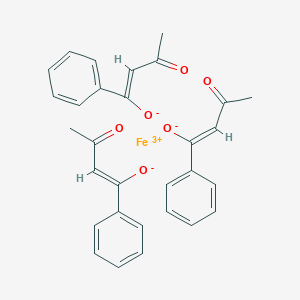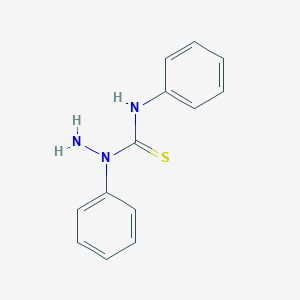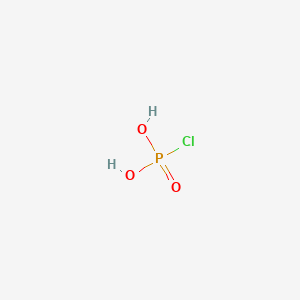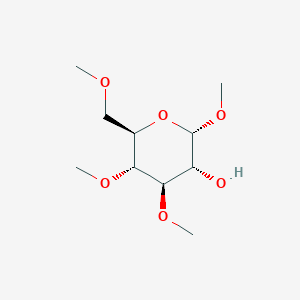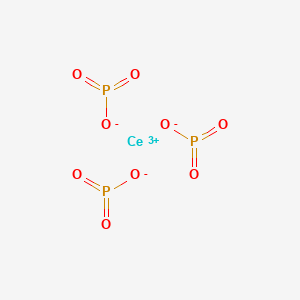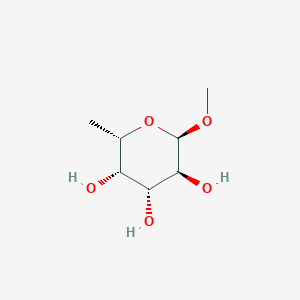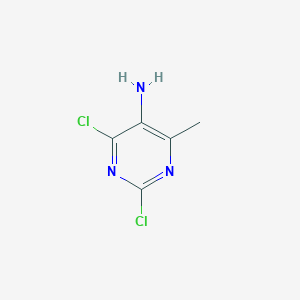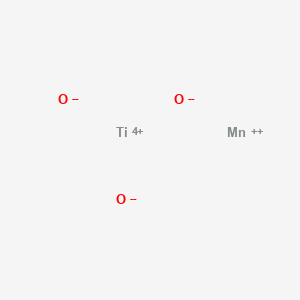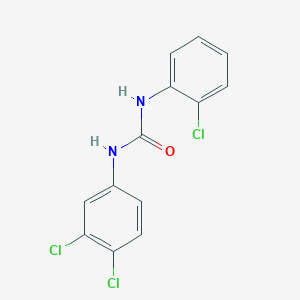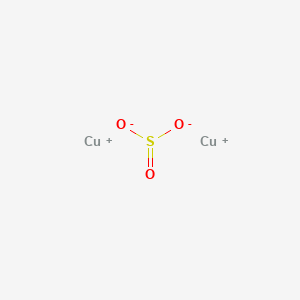
Cuprous sulfite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cuprous sulfite (Cu2SO3) is a chemical compound that is widely used in various scientific research applications. It is a white crystalline powder that is insoluble in water and organic solvents. Cuprous sulfite is synthesized by reacting copper sulfate with sodium sulfite, and the resulting product is used in various laboratory experiments.
Applications De Recherche Scientifique
Cuprous sulfite is widely used in various scientific research applications. It is used as a reducing agent in organic synthesis, as a catalyst in chemical reactions, and as a precursor for the synthesis of other copper compounds. Cuprous sulfite is also used in the preparation of copper nanoparticles, which have potential applications in various fields such as medicine, electronics, and catalysis.
Mécanisme D'action
The mechanism of action of cuprous sulfite is not fully understood. However, it is known to act as a reducing agent and a catalyst in various chemical reactions. Cuprous sulfite has been shown to reduce various organic compounds, including nitro compounds and carbonyl compounds. It is also known to catalyze various reactions, including the oxidation of alcohols and the reduction of aldehydes and ketones.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of cuprous sulfite are not fully understood. However, it is known to have antioxidant properties and to inhibit the growth of certain bacteria and fungi. Cuprous sulfite has also been shown to have antitumor activity in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
Cuprous sulfite has several advantages for lab experiments. It is a relatively inexpensive and readily available chemical compound. It is also stable and easy to handle. However, cuprous sulfite has some limitations. It is insoluble in water and organic solvents, which limits its use in certain experiments. Cuprous sulfite is also sensitive to air and moisture, which can affect its stability and reactivity.
Orientations Futures
There are several future directions for the use of cuprous sulfite in scientific research. One area of interest is the synthesis of copper nanoparticles using cuprous sulfite as a precursor. Copper nanoparticles have potential applications in various fields, including medicine and electronics. Another area of interest is the use of cuprous sulfite as a catalyst in organic reactions. Cuprous sulfite has been shown to catalyze various reactions, and further research could lead to the development of new and efficient catalytic systems. Additionally, the antioxidant and antitumor properties of cuprous sulfite could be further explored for potential therapeutic applications.
Méthodes De Synthèse
Cuprous sulfite is synthesized by reacting copper sulfate (CuSO4) with sodium sulfite (Na2SO3). The reaction takes place in an aqueous medium, and the resulting product is a white crystalline powder. The chemical equation for the reaction is as follows:
CuSO4 + Na2SO3 → Cuprous sulfite + Na2SO4
Propriétés
Numéro CAS |
13982-53-1 |
|---|---|
Nom du produit |
Cuprous sulfite |
Formule moléculaire |
Cu2O3S |
Poids moléculaire |
207.16 g/mol |
Nom IUPAC |
copper(1+);sulfite |
InChI |
InChI=1S/2Cu.H2O3S/c;;1-4(2)3/h;;(H2,1,2,3)/q2*+1;/p-2 |
Clé InChI |
RPJAQOVNRDOGAY-UHFFFAOYSA-L |
SMILES |
[O-]S(=O)[O-].[Cu+].[Cu+] |
SMILES canonique |
[O-]S(=O)[O-].[Cu+].[Cu+] |
Autres numéros CAS |
35788-00-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



